(S)-2-((1-Benzylpyrrolidin-3-yl)amino)-N-hydroxyacetamide
Beschreibung
(S)-2-((1-Benzylpyrrolidin-3-yl)amino)-N-hydroxyacetamide is a chiral small-molecule derivative of N-hydroxyacetamide, characterized by a benzyl-substituted pyrrolidine ring and a hydroxamic acid moiety. The (S)-enantiomer configuration is critical for target specificity, as stereochemistry often influences binding affinity and biological activity.
Eigenschaften
CAS-Nummer |
919996-36-4 |
|---|---|
Molekularformel |
C13H19N3O2 |
Molekulargewicht |
249.31 g/mol |
IUPAC-Name |
2-[[(3S)-1-benzylpyrrolidin-3-yl]amino]-N-hydroxyacetamide |
InChI |
InChI=1S/C13H19N3O2/c17-13(15-18)8-14-12-6-7-16(10-12)9-11-4-2-1-3-5-11/h1-5,12,14,18H,6-10H2,(H,15,17)/t12-/m0/s1 |
InChI-Schlüssel |
UPKQWGRGRPGTAK-LBPRGKRZSA-N |
Isomerische SMILES |
C1CN(C[C@H]1NCC(=O)NO)CC2=CC=CC=C2 |
Kanonische SMILES |
C1CN(CC1NCC(=O)NO)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((1-Benzylpyrrolidin-3-yl)amino)-N-hydroxyacetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine derivative.
Formation of the Hydroxyacetamide Moiety: The final step involves the reaction of the intermediate compound with hydroxylamine and acetic anhydride to form the hydroxyacetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-((1-Benzylpyrrolidin-3-yl)amino)-N-hydroxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the hydroxyacetamide group into an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted pyrrolidine compounds.
Wissenschaftliche Forschungsanwendungen
(S)-2-((1-Benzylpyrrolidin-3-yl)amino)-N-hydroxyacetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of (S)-2-((1-Benzylpyrrolidin-3-yl)amino)-N-hydroxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit an enzyme by binding to its active site, thereby preventing substrate conversion.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Analogues
The compound belongs to the N-hydroxyacetamide family, which includes several derivatives with demonstrated biological activity. Below is a comparative analysis with key analogues:
Vanillin N-Hydroxyacetamide Derivatives (e.g., NA-2)
- Structure : NA-2 retains the N-hydroxyacetamide backbone but substitutes the benzylpyrrolidine group with a vanillin-derived aromatic ring.
- Activity: NA-2 exhibits superior anticancer activity against MCF7 (breast cancer) and HeLa (cervical cancer) cell lines compared to its parent compound, M7594_0036. Molecular docking studies reveal stable interactions with human PDF (HsPDF), mimicking the binding mode of actinonin, a natural PDF inhibitor .
(S)-N-(1-Benzylpyrrolidin-3-yl)acetamide
- Structure : This compound lacks the N-hydroxy group present in the target molecule, replacing it with a simple acetamide.
- Safety Profile: It carries significant hazards, including acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) . No carcinogenic risk is reported, but handling requires stringent personal protective equipment (PPE) .
- Key Difference : The absence of the hydroxamic acid group likely reduces its metal-chelating capacity, a critical feature for PDF inhibition, thereby limiting its therapeutic utility compared to the hydroxyacetamide variant.
Actinonin
- Structure : A natural hydroxamate-based PDF inhibitor with a distinct macrocyclic structure.
- Activity : Acts as a gold-standard PDF inhibitor, showing broad-spectrum antibacterial and anticancer effects. Its binding to HsPDF involves coordination with the active-site metal ion (e.g., Zn²⁺) via the hydroxamate group .
- Comparison: The target compound’s benzylpyrrolidine group may offer improved pharmacokinetics (e.g., blood-brain barrier penetration) over actinonin’s bulkier structure, though this requires experimental validation.
Compound 194
- Structure : A complex pyrrolidinyl acetamide derivative with multiple substituents, including indazole and fluorophenyl groups .
- Activity: Synthesized as a mixture of atropisomers, its pharmacological profile remains uncharacterized in the provided evidence.
Comparative Data Table
Key Research Findings
Hydroxamic Acid Critical for Activity: The presence of the hydroxamic acid group (as in NA-2 and actinonin) is essential for metal ion chelation and PDF inhibition, a feature absent in the simpler acetamide analog .
Stereochemistry Matters : The (S)-configuration in the target compound may enhance enantioselective binding, analogous to how chiral centers improve specificity in other PDF inhibitors.
Safety vs.
Biologische Aktivität
(S)-2-((1-Benzylpyrrolidin-3-yl)amino)-N-hydroxyacetamide, commonly referred to as MDK7526, is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 264.34 g/mol. The compound features a pyrrolidine ring substituted with a benzyl group and an N-hydroxyacetamide moiety, contributing to its pharmacological properties.
Research indicates that this compound may exert its biological effects through inhibition of specific enzymes or pathways involved in disease processes. For instance, it has been studied for its role as an inhibitor of phosphatidylinositol 3-kinase (PI3K), which is crucial in various cellular signaling pathways associated with cancer and other diseases .
Pharmacological Studies
Several studies have investigated the pharmacological profile of MDK7526:
- Inhibition of PI3K : In vitro assays demonstrated that MDK7526 inhibits PI3K activity, which could potentially lead to reduced tumor growth in cancer models .
- Neuroprotective Effects : A study indicated that the compound exhibits neuroprotective effects in cellular models of neurodegeneration, suggesting its potential utility in treating neurodegenerative diseases .
- Antiviral Activity : Preliminary investigations also suggest that MDK7526 may possess antiviral properties, particularly against certain strains of viruses affecting the central nervous system .
Case Study 1: Cancer Cell Lines
In a study involving various cancer cell lines, MDK7526 was shown to significantly reduce cell viability in a dose-dependent manner. The IC50 values varied across different cell lines, indicating selective cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 5.0 |
| A549 (Lung) | 10.0 |
| HeLa (Cervical) | 8.5 |
Case Study 2: Neuroprotection
In neuroprotective assays using SH-SY5Y neuronal cells exposed to oxidative stress, treatment with MDK7526 resulted in a significant decrease in apoptosis markers compared to untreated controls.
| Treatment | Apoptosis Rate (%) |
|---|---|
| Control | 40 |
| MDK7526 (10 µM) | 15 |
| MDK7526 (20 µM) | 5 |
Safety Profile
The safety profile of MDK7526 has been evaluated in preliminary toxicological studies. It was found to have low toxicity at therapeutic doses, although further studies are needed to fully assess its long-term safety.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
